molecular formula C18H21NO2S B4087117 2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide

2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide

Cat. No. B4087117
M. Wt: 315.4 g/mol
InChI Key: XDVYQBYYYNFTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that was first identified in 2014. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. This compound has been used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide acts as an agonist of the CB1 receptor, which is found in the central nervous system. When this receptor is activated, it produces a variety of physiological effects including pain relief, appetite stimulation, and euphoria. 2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide has been found to produce similar effects to other cannabinoids such as THC.
Biochemical and Physiological Effects:
2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide has been found to produce a variety of biochemical and physiological effects. It has been shown to produce pain relief, appetite stimulation, and euphoria. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor and produces similar effects to other cannabinoids such as THC. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. It has been found to be highly potent and may produce adverse effects at low doses. It may also have a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving 2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide. One area of interest is the development of new drugs based on this compound. It may also be useful in the development of new treatments for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Scientific Research Applications

2-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have a high affinity for the CB1 receptor and produces similar effects to other cannabinoids such as THC. This compound has been used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.

properties

IUPAC Name

2-methoxy-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-7-9-15(10-8-14)13-22-12-11-19-18(20)16-5-3-4-6-17(16)21-2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVYQBYYYNFTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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